molecular formula C10H7F3N2O2 B2524863 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione CAS No. 1048367-95-8

5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione

Cat. No.: B2524863
CAS No.: 1048367-95-8
M. Wt: 244.173
InChI Key: HSWNRVZIMFXLDK-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and significant applications in various fields. This compound belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of a trifluoromethyl group attached to the phenyl ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione plays a significant role in biochemical reactions by inhibiting the biosynthesis or actions of androgens . It interacts with androgen receptors, blocking their binding sites . This interaction disrupts the normal function of the testis and controls the growth of normal and cancerous cells in the prostate .

Cellular Effects

The cellular effects of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione are profound. It influences cell function by slowing down the advancement of prostate cancer . It impacts cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of action of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione involves binding interactions with biomolecules, specifically androgen receptors . By blocking these receptors, it inhibits enzyme activation and induces changes in gene expression that slow the growth of cancer cells .

Temporal Effects in Laboratory Settings

It is known that the drug exhibits excellent electrocatalytic activity and a detection limit as low as 0.4 nM .

Dosage Effects in Animal Models

The effects of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione vary with different dosages in animal models. Due to the severe adverse effects of the drug, including liver failure, sexual dysfunction, decreased muscle mass, decreased bone mass, hot flushes, interstitial pneumonitis, depression, and fatigue, the dosage should be controlled in medical practices .

Metabolic Pathways

It is known to interact with androgen receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

Its ability to bind to androgen receptors suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Its interaction with androgen receptors suggests that it may be localized to specific compartments or organelles where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with urea or its derivatives under specific conditions. One common method includes the condensation reaction of 3-(trifluoromethyl)benzaldehyde with urea in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazolidine-2,4-dione derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and increase the yield of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of imidazolidine-2,4-dione, such as oxo-imidazolidines, amino-imidazolidines, and substituted imidazolidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-3-1-2-5(4-6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWNRVZIMFXLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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